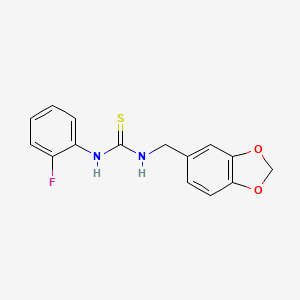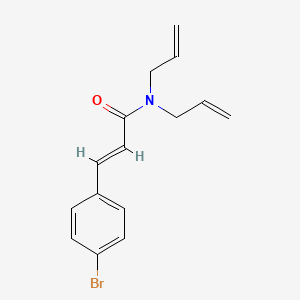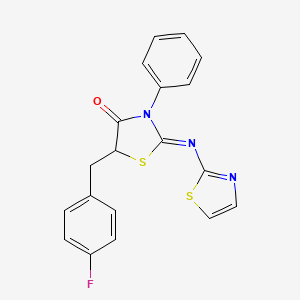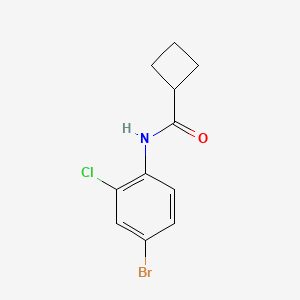![molecular formula C19H21N3O3 B5784737 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide, also known as MPNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPNB is a member of the benzamide family and has been studied for its ability to modulate various biological pathways. In
Mécanisme D'action
The exact mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed that this compound modulates various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, inhibit cancer cell growth, and improve cognitive function. This compound has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and purify. Additionally, this compound has been shown to have a high degree of selectivity for its target pathways, minimizing off-target effects. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or tissue being studied.
Orientations Futures
There are several potential future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of chronic pain, inflammation, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to modulate various biological pathways. This compound has several advantages for use in lab experiments, including its small size and high degree of selectivity. However, further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate product is then reacted with 4-(4-methyl-1-piperidinyl)aniline in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a high purity product.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-10-12-21(13-11-14)17-8-4-16(5-9-17)20-19(23)15-2-6-18(7-3-15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKVHOYPWTUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)





![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)